molecular formula C8H9NO2 B150088 2-Methoxybenzamide CAS No. 2439-77-2

2-Methoxybenzamide

Cat. No. B150088
CAS RN: 2439-77-2
M. Wt: 151.16 g/mol
InChI Key: MNWSGMTUGXNYHJ-UHFFFAOYSA-N
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Patent
US06921763B2

Procedure details

cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (141 mg, 0.319 mmol), 4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid (100 mg, 0.351 mmol), palladium tetrakistriphenyphosphine (22 mg, 0.019 mmol) and sodium carbonate (81 mg, 0.765 mmol) were mixed with ethylene glycol dimethyl ether (4 mL) and water (2 mL). The reaction mixture was heated at reflux overnight. Organic solvent was removed under reduced pressure and the aqueous layer was extracted with dichloromethane. The combined organic layer was washed with water then brine, dried over MgSO4, filtered and evaporated. The residue was purified by flash column chromatography using dichloromethane/methanol (95:5) as mobile phase to give cis-N1-benzyl-4-44-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxybenzamide (126 mg, 71%). 1H NMR (CDCl3) δ 1.83 (m, 6H), 2.34 (s, 3H), 2.45 (m, 11H), 4.02 (s, 3H), 4.43 (d, J=5.66 Hz, 2H), 4.95 (m, 1H), 5.52 (bs, 2H), 7.37 (m, 7H), 8.18 (m, 1H), 8.41 (m, 1H); LC/MS (Micromass-Column: Pecosphere, C18, 3 um, 33×4.6 mm. Eluents: 0% B/A to 100% B/A in 4.5 min.(B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 3.5 mL/min.): MH+=555.5, Rt=2.65 min.
Name
cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
141 mg
Type
reactant
Reaction Step One
Name
4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
IC1C2C(=NC=NC=2N)N([C@H]2CC[C@@H](N3CCN(C)CC3)CC2)N=1.C([NH:32][C:33]([C:35]1[CH:40]=[CH:39][C:38](B(O)O)=[CH:37][C:36]=1[O:44][CH3:45])=[O:34])C1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+].COCCOC>O>[CH3:45][O:44][C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=1[C:33]([NH2:32])=[O:34] |f:2.3.4|

Inputs

Step One
Name
cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
141 mg
Type
reactant
Smiles
IC1=NN(C2=NC=NC(=C21)N)[C@@H]2CC[C@@H](CC2)N2CCN(CC2)C
Name
4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(C=C(C=C1)B(O)O)OC
Name
palladium tetrakistriphenyphosphine
Quantity
22 mg
Type
reactant
Smiles
Name
Quantity
81 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 237.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06921763B2

Procedure details

cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (141 mg, 0.319 mmol), 4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid (100 mg, 0.351 mmol), palladium tetrakistriphenyphosphine (22 mg, 0.019 mmol) and sodium carbonate (81 mg, 0.765 mmol) were mixed with ethylene glycol dimethyl ether (4 mL) and water (2 mL). The reaction mixture was heated at reflux overnight. Organic solvent was removed under reduced pressure and the aqueous layer was extracted with dichloromethane. The combined organic layer was washed with water then brine, dried over MgSO4, filtered and evaporated. The residue was purified by flash column chromatography using dichloromethane/methanol (95:5) as mobile phase to give cis-N1-benzyl-4-44-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxybenzamide (126 mg, 71%). 1H NMR (CDCl3) δ 1.83 (m, 6H), 2.34 (s, 3H), 2.45 (m, 11H), 4.02 (s, 3H), 4.43 (d, J=5.66 Hz, 2H), 4.95 (m, 1H), 5.52 (bs, 2H), 7.37 (m, 7H), 8.18 (m, 1H), 8.41 (m, 1H); LC/MS (Micromass-Column: Pecosphere, C18, 3 um, 33×4.6 mm. Eluents: 0% B/A to 100% B/A in 4.5 min.(B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 3.5 mL/min.): MH+=555.5, Rt=2.65 min.
Name
cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
141 mg
Type
reactant
Reaction Step One
Name
4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
IC1C2C(=NC=NC=2N)N([C@H]2CC[C@@H](N3CCN(C)CC3)CC2)N=1.C([NH:32][C:33]([C:35]1[CH:40]=[CH:39][C:38](B(O)O)=[CH:37][C:36]=1[O:44][CH3:45])=[O:34])C1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+].COCCOC>O>[CH3:45][O:44][C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=1[C:33]([NH2:32])=[O:34] |f:2.3.4|

Inputs

Step One
Name
cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
141 mg
Type
reactant
Smiles
IC1=NN(C2=NC=NC(=C21)N)[C@@H]2CC[C@@H](CC2)N2CCN(CC2)C
Name
4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(C=C(C=C1)B(O)O)OC
Name
palladium tetrakistriphenyphosphine
Quantity
22 mg
Type
reactant
Smiles
Name
Quantity
81 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 237.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.